

Introduction to Alkane Isomerism: The Case of C₁₀H₂₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethylhexane

Cat. No.: B12640707

[Get Quote](#)

Alkanes are acyclic saturated hydrocarbons with the general formula C_nH_{2n+2}. Isomerism, a fundamental concept in organic chemistry, describes the existence of compounds that share the same molecular formula but possess different arrangements of atoms in space.^[1] For alkanes, this is primarily structural (or constitutional) isomerism, which includes chain isomerism where the carbon skeleton is arranged differently (e.g., straight-chain vs. branched).^[2]

The molecular formula C₁₀H₂₂, representing decane, is a prime example of the complexity of alkane isomerism, with 75 possible structural isomers.^{[1][3][4]} These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to their varied structures. This guide provides a detailed examination of one of these isomers, **3,3-diethylhexane**, and explores the broader landscape of its isomeric forms, along with the experimental protocols used for their differentiation.

3,3-Diethylhexane: Structural and Physical Properties

3,3-Diethylhexane is a branched-chain alkane. Its structure features a hexane main chain with two ethyl groups attached to the third carbon atom. This quaternary carbon center is a key structural feature.

- Molecular Formula: C₁₀H₂₂^[5]

- IUPAC Name: **3,3-Diethylhexane**^[5]
- Synonyms: Triethylpropylmethane^[5]
- CAS Number: 17302-02-2^[6]
- Canonical SMILES: CCCC(CC)(CC)CC^[5]

Physicochemical Data

The quantitative properties of **3,3-diethylhexane** are summarized in the table below. These properties are critical for its application in solvent chemistry and as a reference compound in fuel science.

Property	Value	Reference
Molecular Weight	142.28 g/mol	[5][7]
Boiling Point	166.31 - 167.6 °C	[6][8][9]
Melting Point	-53.99 °C	[6][9]
Density	0.757 g/cm ³	[9]
Flash Point	47 °C	[6]
Refractive Index	1.4235	[9]
Vapor Pressure	2.22 mmHg at 25°C	[6]

Isomers of Decane (C₁₀H₂₂)

As members of the C₁₀H₂₂ family, all 75 isomers, including **3,3-diethylhexane**, are constitutional isomers.^{[10][11]} The degree of branching significantly influences their physical properties, most notably the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to less branched or straight-chain isomers.^[3]

The table below presents a selection of decane isomers to illustrate the effect of structural variation on boiling point.

Isomer Name	Structure	Boiling Point (°C)
n-Decane	Straight-chain	174.1
2-Methylnonane	Branched	167.8
3-Methylnonane	Branched	168.0
3,3-Diethylhexane	Branched (Quaternary C)	166.3 - 167.6
3,4-Diethylhexane	Branched	164.5
2,2,5,5-Tetramethylhexane	Highly Branched	149.3

Note: Boiling points are sourced from various chemical databases and may vary slightly depending on the source.

Experimental Protocols for Isomer Identification

Differentiating between the numerous isomers of $C_{10}H_{22}$ requires high-resolution analytical techniques. Gas chromatography and NMR spectroscopy are the primary methods employed for the separation and structural elucidation of these closely related compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. [12] For alkane isomers, separation is primarily driven by differences in boiling points and molecular shape.

Protocol: Capillary GC for Separation of $C_{10}H_{22}$ Isomers

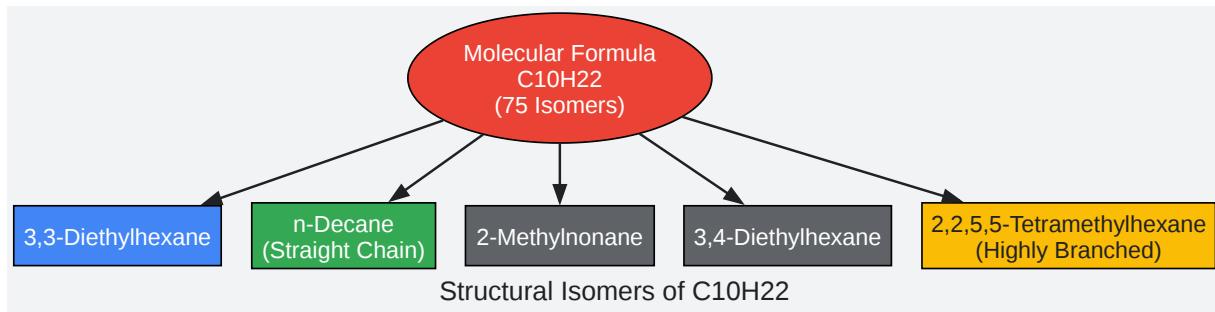
- Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, 0.5 μ m film thickness) with a dimethylpolysiloxane stationary phase. Longer columns provide

higher resolution, which is essential for separating isomers.[12]

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
- Injection: A small sample volume (e.g., 0.1-1.0 μ L) of the isomer mixture, diluted in a volatile solvent like pentane, is injected into a heated inlet (e.g., 250°C) using a split mode to prevent column overloading.
- Temperature Program:
 - Initial Oven Temperature: 40°C, hold for 5 minutes.
 - Ramp: Increase temperature at a rate of 2-5°C/min to 200°C. A slow ramp rate is crucial for resolving isomers with close boiling points.
 - Final Hold: Hold at 200°C for 10 minutes to ensure all components have eluted.
- Detection: The FID is maintained at a high temperature (e.g., 280°C). It detects hydrocarbons as they elute from the column, generating a signal proportional to the mass of carbon.
- Data Analysis: Isomers are identified by comparing their retention times to those of known standards. Generally, branched isomers with lower boiling points will elute earlier than their straight-chain counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms within a molecule, making it a definitive tool for structural elucidation.


Protocol: ^1H and ^{13}C NMR for Structural Elucidation

- Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. The number of unique signals directly corresponds to the number of non-equivalent carbon environments in the molecule.[13]
 - Expected Result for **3,3-Diethylhexane**: Due to its symmetry, **3,3-diethylhexane** will show a simplified spectrum with only 5 distinct carbon signals, even though it has 10 carbon atoms. The two central ethyl groups are equivalent, and the carbons on the main chain are also symmetrically arranged around the C3 position.
 - Expected Result for an Asymmetric Isomer (e.g., 3-Methylnonane): This isomer would display 10 unique signals, reflecting the lack of symmetry.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H spectrum. The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal provide information about the electronic environment, number of protons, and adjacent protons, respectively.
 - Expected Result for **3,3-Diethylhexane**: The spectrum would be relatively simple. Protons on the ethyl groups would appear as a quartet and a triplet. Protons on the hexane chain would also show characteristic patterns based on their position relative to the quaternary center. The absence of a proton on the C3 carbon is a key identifying feature.
- Data Analysis: Analyze the chemical shifts, integrations, and coupling patterns from both ^1H and ^{13}C spectra to piece together the molecule's carbon-hydrogen framework, allowing for unambiguous identification of the specific isomer.

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the concept of structural isomerism by showing **3,3-diethylhexane** in relation to other selected $\text{C}_{10}\text{H}_{22}$ isomers.

[Click to download full resolution via product page](#)

Relationship between **3,3-diethylhexane** and other C₁₀H₂₂ isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 2. Chain Isomers of C₁₀H₂₂ List and explain the chain isomers for the molec.. [askfilo.com]
- 3. 75 C₁₀H₂₂ isomers of molecular formula C₁₀H₂₂ structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. grokipedia.com [grokipedia.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Hexane, 3,3-diethyl- [webbook.nist.gov]
- 8. 3,3-diethylhexane [stenutz.eu]
- 9. 3,3-Diethylhexane. | 17302-02-2 [chemicalbook.com]

- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. vurup.sk [vurup.sk]
- 13. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Introduction to Alkane Isomerism: The Case of C₁₀H₂₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12640707#3-3-diethylhexane-structural-formula-and-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com